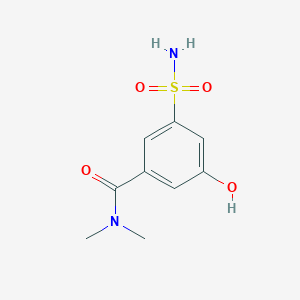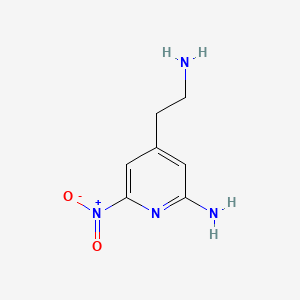
4-(2-Aminoethyl)-6-nitropyridin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Aminoethyl)-6-nitropyridin-2-amine is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of an aminoethyl group at the 4-position and a nitro group at the 6-position of the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Aminoethyl)-6-nitropyridin-2-amine typically involves the nitration of 2-aminopyridine followed by the introduction of the aminoethyl group. One common method involves the following steps:
Nitration: 2-Aminopyridine is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 6-position.
Aminoethylation: The nitrated product is then reacted with ethylenediamine under controlled conditions to introduce the aminoethyl group at the 4-position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes:
Bulk Nitration: Large-scale nitration of 2-aminopyridine using industrial nitrating agents.
Continuous Aminoethylation: Continuous flow reactors may be used for the aminoethylation step to ensure consistent product quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
4-(2-Aminoethyl)-6-nitropyridin-2-amine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The aminoethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Typical nucleophiles used in substitution reactions include halides and alkoxides.
Major Products Formed
Reduction: Reduction of the nitro group results in the formation of 4-(2-Aminoethyl)-2,6-diaminopyridine.
Substitution: Substitution reactions can yield a variety of derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-(2-Aminoethyl)-6-nitropyridin-2-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-(2-Aminoethyl)-6-nitropyridin-2-amine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The aminoethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(2-Aminoethyl)aniline: Similar structure but lacks the nitro group.
Tyramine: Contains an aminoethyl group but is based on a phenol rather than a pyridine ring.
4-(2-Aminoethyl)benzenesulfonamide: Contains a sulfonamide group instead of a nitro group.
Uniqueness
4-(2-Aminoethyl)-6-nitropyridin-2-amine is unique due to the presence of both an aminoethyl group and a nitro group on the pyridine ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C7H10N4O2 |
|---|---|
Molekulargewicht |
182.18 g/mol |
IUPAC-Name |
4-(2-aminoethyl)-6-nitropyridin-2-amine |
InChI |
InChI=1S/C7H10N4O2/c8-2-1-5-3-6(9)10-7(4-5)11(12)13/h3-4H,1-2,8H2,(H2,9,10) |
InChI-Schlüssel |
SCCQVEYIYWSOGQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(N=C1N)[N+](=O)[O-])CCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



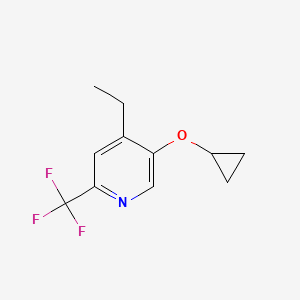
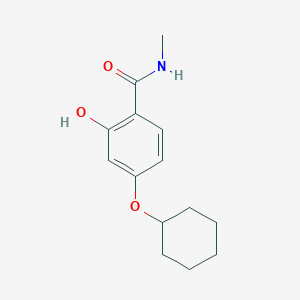
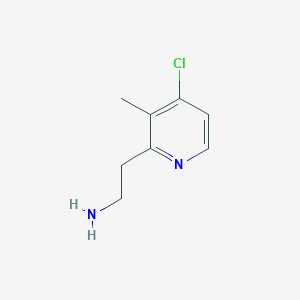

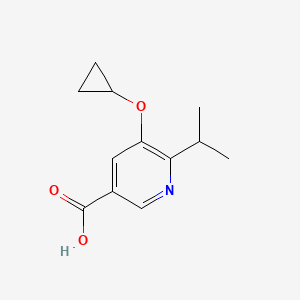
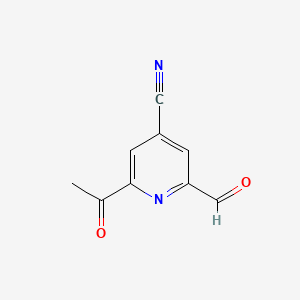
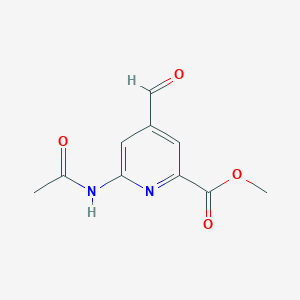
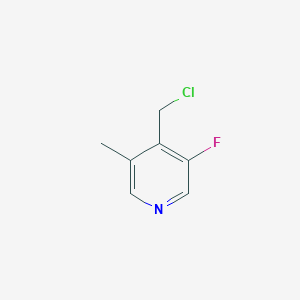
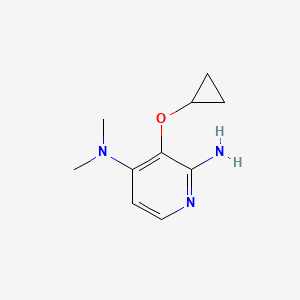
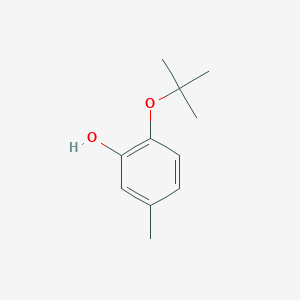
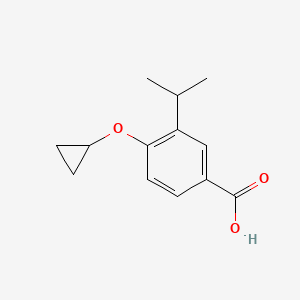
![3-Amino-6-[2-[(tert-butoxycarbonyl)amino]ethyl]pyridine-2-carboxylic acid](/img/structure/B14840627.png)
